molecular formula C10H19NO4S B13328617 Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate

Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate

Cat. No.: B13328617
M. Wt: 249.33 g/mol
InChI Key: SBHGUJMEHUGGOQ-UHFFFAOYSA-N
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Description

Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate typically involves the reaction of piperidine derivatives with sulfonyl chlorides followed by esterification. One common method includes:

    Starting Material: Piperidine derivative.

    Reaction with Sulfonyl Chloride: The piperidine derivative reacts with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl intermediate.

    Esterification: The sulfonyl intermediate is then esterified using methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.

    Material Science: It is used in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with various biological targets, potentially modulating their activity. The sulfonyl group can also participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(piperidin-4-yl)acetate: Similar structure but lacks the sulfonyl group.

    Ethyl 2-(piperidin-4-yl)acetate: Similar structure with an ethyl ester instead of a methyl ester.

    Piperidine-4-sulfonic acid: Contains the sulfonyl group but lacks the ester functionality.

Uniqueness

Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate is unique due to the combination of the piperidine ring, sulfonyl group, and ester functionality. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

IUPAC Name

methyl 2-(2-piperidin-4-ylethylsulfonyl)acetate

InChI

InChI=1S/C10H19NO4S/c1-15-10(12)8-16(13,14)7-4-9-2-5-11-6-3-9/h9,11H,2-8H2,1H3

InChI Key

SBHGUJMEHUGGOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)CCC1CCNCC1

Origin of Product

United States

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